molecular formula C14H19ClN2O B185496 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea CAS No. 82744-88-5

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Cat. No. B185496
CAS RN: 82744-88-5
M. Wt: 266.76 g/mol
InChI Key: LRYHVCLGCXYSBI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, also known as CCPMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPMU belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is not fully understood. However, it has been proposed that 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors involved in various cellular pathways. For example, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neurotransmitter release.
Biochemical and physiological effects:
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is also stable under various conditions and can be stored for long periods of time. However, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea also has some limitations for lab experiments. It is highly lipophilic and has poor solubility in water, which can make it challenging to administer in vivo. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has not been extensively studied for its toxicity and safety profile, which can limit its use in clinical applications.

Future Directions

There are several future directions for the study of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea and identify its molecular targets. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea to improve its efficacy and safety profile.

Synthesis Methods

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea can be synthesized via a multistep process involving the reaction of 3-chloroaniline with cyclohexyl isocyanate followed by the reaction with methyl isocyanate. The final product is obtained through recrystallization in ethanol. The purity and yield of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(13-8-3-2-4-9-13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHVCLGCXYSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357471
Record name 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

CAS RN

82744-88-5
Record name 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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